Product packaging for Bacillomycin F(Cat. No.:CAS No. 81689-97-6)

Bacillomycin F

Cat. No.: B12641929
CAS No.: 81689-97-6
M. Wt: 1101.3 g/mol
InChI Key: YXKHGFSEIGETSI-QGHBUJIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bacillomycin F is a potent cyclic lipopeptide antibiotic belonging to the iturin family, a class of compounds known for their strong antifungal properties . It is produced by various Bacillus species and consists of a cyclic heptapeptide linked to a β-amino fatty acid chain of variable length, typically between C14 and C17 carbon atoms . This structure is characteristic of the iturin group, which also includes iturin A, mycosubtilin, and other bacillomycins (D, L, and LC) . The primary mechanism of action for this compound, as with other iturins, is its ability to disrupt the integrity of fungal cell membranes . The lipopeptide molecules can insert themselves into the membrane and aggregate to form ion-conducting pores, which leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death . This membranolytic activity makes it highly effective against a wide spectrum of yeasts and filamentous fungi, though it exhibits only limited antibacterial activity . In research settings, this compound is a crucial compound for studying novel biocontrol strategies against plant pathogenic fungi . Its potency helps in the development of environmentally friendly biopesticides as alternatives to chemical fungicides. Studies on iturinic lipopeptides also contribute to a broader understanding of host-pathogen interactions, as these compounds can induce defense responses in plants . Furthermore, it serves as a model compound in biophysical research for investigating the interactions of antimicrobial peptides with lipid bilayers and the mechanisms of pore formation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H84N12O14 B12641929 Bacillomycin F CAS No. 81689-97-6

Properties

CAS No.

81689-97-6

Molecular Formula

C52H84N12O14

Molecular Weight

1101.3 g/mol

IUPAC Name

3-[(3S,6S,9S,12S,19R,22S)-6,12,22-tris(2-amino-2-oxoethyl)-19-[(1R)-1-hydroxyethyl]-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide

InChI

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)/t30?,31-,33?,35+,36+,37+,38+,39+,46-/m1/s1

InChI Key

YXKHGFSEIGETSI-QGHBUJIBSA-N

Isomeric SMILES

CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Canonical SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Origin of Product

United States

Producer Organisms and Their Phylogenetic Distribution

The production of Bacillomycin (B12659051) F is highly specific within the microbial world, primarily linked to a distinct lineage within the Bacillus subtilis species complex. Understanding the identity and classification of these producer strains is fundamental to harnessing their biotechnological potential.

Identification and Speciation of Bacillomycin F Producing Strains

Detailed investigations into the iturinic lipopeptide family have revealed a remarkable degree of specificity in their production profiles across different Bacillus species and subspecies. frontiersin.orgnih.gov Research has pinpointed Bacillus subtilis subsp. inaquosorum as the sole species responsible for the production of this compound. frontiersin.orgsci-hub.se This exclusivity distinguishes it from other closely related subspecies and species that synthesize different iturinic lipopeptides. For instance, Bacillus velezensis is known to produce bacillomycin D or bacillomycin L, while other species like Bacillus amyloliquefaciens and Bacillus siamensis also have distinct lipopeptide profiles. frontiersin.org

The identification of this compound-producing strains has been confirmed through a combination of genomic analysis and mass spectrometry. sci-hub.seresearchgate.net Strains initially identified as Bacillus subtilis through methods like 16S rDNA sequencing have, upon further genomic scrutiny, been classified as B. subtilis subsp. inaquosorum. researchgate.netnih.gov This underscores the importance of whole-genome sequencing for accurate taxonomic placement and prediction of secondary metabolite production. While this compound was first isolated from a strain of Bacillus subtilis, modern taxonomic tools have refined this classification. nih.govijcmas.com

Novel Producer Strain Delineation

The delineation of novel producer strains for iturinic lipopeptides, including this compound, relies heavily on advanced genomic techniques. Genome mining has been instrumental in identifying iturinic lipopeptide gene clusters in various species of the B. subtilis group. frontiersin.orgnih.gov In some cases, these analyses have identified clades within phylogenetic trees that likely represent previously unknown species capable of producing these compounds. frontiersin.org

While B. subtilis subsp. inaquosorum remains the only confirmed producer of this compound, the discovery of a bacterial isolate from honey, later identified as Bacillus subtilis, that produces this compound highlights the potential for finding novel strains in diverse environments. nih.govresearchgate.net The process of delineating a novel producer involves not just the detection of the compound but also a thorough taxonomic investigation using polyphasic approaches, including genomic, chemotaxonomic, and phenotypic data. sci-hub.se The continuous exploration of microbial diversity is likely to uncover more producers of rare lipopeptides like this compound.

Genomic Insights into this compound Producer Diversity

The genetic framework underlying this compound production provides a deeper understanding of its distribution and evolution. Comparative genomics and the analysis of biosynthetic gene clusters (BGCs) offer a window into the diversity of producer organisms.

Comparative Genomics and Average Nucleotide Identity (ANI) Analysis

Comparative genomics, particularly the use of Average Nucleotide Identity (ANI), has become a gold standard for bacterial species delineation. frontiersin.orgnih.govnih.gov Within the Bacillus subtilis species complex, ANI values have been crucial in resolving the taxonomic status of its subspecies. sci-hub.sensf.gov Pairwise comparisons show that the four subspecies of B. subtilis have ANI values ranging from 91.3% to 95.4%, which is below or at the borderline of the 95–96% threshold typically used for species demarcation. sci-hub.sensf.gov

The genomic ANI between B. subtilis subsp. spizizenii and B. subtilis subsp. inaquosorum is 94.5%. frontiersin.org This genomic divergence is accompanied by distinct secondary metabolite profiles, with the former producing mycosubtilin (B72517) and the latter producing this compound. frontiersin.orgsci-hub.se This correlation between genomic identity and lipopeptide production highlights the evolutionary divergence of these subspecies.

Table 1: Average Nucleotide Identity (ANI) Between Select Bacillus subtilis Subspecies

ComparisonANI (%)
B. subtilis subsp. subtilis vs. B. subtilis subsp. stercoris95.4
B. subtilis subsp. spizizenii vs. B. subtilis subsp. inaquosorum94.5
B. subtilis subsp. inaquosorum vs. B. subtilis subsp. subtilis91.3-92.5
B. subtilis subsp. inaquosorum vs. B. subtilis subsp. stercoris~92.5

Data sourced from studies on comparative genomics of the B. subtilis species complex. sci-hub.sensf.gov

Phylogenetic Distribution of Iturinic Lipopeptide Biosynthetic Gene Clusters (BGCs)

The ability to produce iturinic lipopeptides is conferred by a large non-ribosomal peptide synthetase (NRPS) gene cluster. frontiersin.orgijcmas.com The phylogenetic distribution of these BGCs within the Bacillus subtilis species group is not random; instead, it often follows clade-specific patterns. frontiersin.orgnih.govasm.org The BGCs responsible for producing different iturinic lipopeptides, such as iturin A, mycosubtilin, and bacillomycin D, F, and L, show variations that correspond to the final product. asm.org

The gene cluster for this compound is specifically conserved in strains of B. subtilis subsp. inaquosorum. sci-hub.seresearchgate.net Analysis of the BGCs reveals that they are modular, with each module responsible for the incorporation of a specific amino acid into the peptide chain. frontiersin.orgnih.gov The distribution of these BGCs suggests that they have been acquired and maintained in a manner that reflects the evolutionary history and ecological niche of the species. frontiersin.org For example, the BGC for this compound is found alongside a fengycin (B216660) BGC in B. subtilis subsp. inaquosorum, providing this subspecies with a unique combination of antifungal compounds. sci-hub.se The study of these BGCs is essential for understanding the chemodiversity of the Bacillus genus and for the potential engineering of novel bioactive compounds. nih.govnih.gov

Biosynthesis and Regulatory Mechanisms of Bacillomycin F

Non-Ribosomal Peptide Synthetase (NRPS) Pathway Elucidation

The synthesis of Bacillomycin (B12659051) F is not carried out by ribosomes, but rather by large multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). oup.com These enzymatic assembly lines are responsible for the stepwise construction of the peptide chain.

The genes responsible for Bacillomycin F biosynthesis are clustered together in an operon. This genetic architecture is a common feature for the production of such secondary metabolites in Bacillus species. frontiersin.org For instance, the operon for the closely related Bacillomycin D spans approximately 37.8 kb and contains four open reading frames (ORFs): bamD, bamA, bamB, and bamC. oup.comijcmas.com This organization shows significant similarity to the operons responsible for producing other iturin-family lipopeptides like mycosubtilin (B72517) and iturin A. oup.comgoogle.com The bmy gene cluster, responsible for bacillomycin biosynthesis in Bacillus amyloliquefaciens FZB42, is comprised of four genes (bmyD, bmyA, bmyB, and bmyC) and is located near the fengycin (B216660) gene cluster. ijcmas.com The gene cluster for this compound has been identified in Bacillus subtilis strain KR2-7. researchgate.net This clustering ensures the coordinated expression of all the enzymes required for the synthesis of the lipopeptide. The entire gene cluster is often inserted between conserved genes on the bacterial chromosome. google.com

Iturinic lipopeptides, including this compound, are encoded by a cluster of four genes. frontiersin.org For example, the Bacillomycin D operon shares a similar structural organization with the Mycosubtilin and Iturin A operons. oup.com The bmyD gene is presumed to encode a malonyl-CoA transacylase. google.comnih.gov The subsequent ORFs, such as bmyA, bmyB, and bmyC, encode the large NRPS enzymes. ijcmas.com

Table 1: Gene Clusters for Iturin Family Lipopeptides

Lipopeptide Producing Organism Gene Cluster/Operon Key Genes Reference
Bacillomycin D Bacillus subtilis AU195 bam operon bamA, bamB, bamC, bamD oup.com
Bacillomycin D Bacillus amyloliquefaciens FZB42 bmy operon bmyA, bmyB, bmyC, bmyD ijcmas.com
Mycosubtilin Bacillus subtilis ATCC 6633 myc operon mycA, mycB, mycC oup.com
Iturin A Bacillus subtilis RB14 itu operon ituA, ituB, ituC, ituD google.comnih.gov
Bacillomycin L Bacillus subtilis 916 bmy gene cluster bmy genes nih.govasm.org
This compound Bacillus subtilis subsp. inaquosorum Not fully detailed Not fully detailed frontiersin.org

NRPS enzymes possess a modular structure, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. oup.comcirad.fr The order of these modules on the enzyme dictates the final sequence of the lipopeptide. oup.comnih.gov Each module is comprised of several key domains:

Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid as an aminoacyl-adenylate, at the cost of ATP. nih.gov

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred and covalently bound to the 4'-phosphopantetheine (B1211885) (Ppant) cofactor of the T domain. nih.govnih.gov

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T domain and the nascent peptide chain attached to the T domain of the preceding module. nih.gov

In addition to these core domains, some modules may contain auxiliary domains that modify the incorporated amino acid, such as:

Epimerization (E) domain: This domain converts an L-amino acid into its D-isoform. nih.gov

Thioesterase (TE) domain: Located at the end of the final module, this domain is responsible for releasing the fully synthesized peptide chain, often through cyclization. nih.gov

The biosynthesis of this compound follows this modular logic. For example, in the related Bacillomycin D, seven amino acid-activating modules have been identified, distributed across the BmyA, BmyB, and BmyC proteins. ijcmas.com The first three amino acids in the iturin family, including this compound, are typically L-Asn, D-Tyr, and D-Asn. frontiersin.org

Table 2: Functional Domains of a Typical NRPS Module

Domain Function Reference
Adenylation (A) Selects and activates a specific amino acid. nih.gov
Thiolation (T) Tethers the activated amino acid to the enzyme. nih.gov
Condensation (C) Catalyzes peptide bond formation. nih.gov
Epimerization (E) Converts L-amino acids to D-amino acids (optional). nih.gov
Thioesterase (TE) Releases the final peptide, often with cyclization (terminal module). nih.gov

Precursor Supply and Metabolic Integration in this compound Synthesis

The production of this compound is not an isolated process but is deeply integrated with the primary metabolism of the producing bacterium, which supplies the necessary building blocks.

A defining feature of the iturin family of lipopeptides, including this compound, is the presence of a β-amino fatty acid chain. nih.govmdpi.com The biosynthesis of this lipid moiety is a critical step. Studies on iturinic antibiotic production in Bacillus subtilis have shown that the synthesis of both fatty acids and the β-amino acids is a regulated process. nih.govcapes.gov.br The incorporation of radioactively labeled sodium acetate (B1210297) has demonstrated that fatty acid synthesis precedes the formation of β-amino acids, suggesting a two-step process where the β-amino acid synthesis is a key determinant of the final alkyl chain structure. nih.govcapes.gov.brnih.gov The biosynthesis of the peptide and lipid portions of bacillomycin D occurs concurrently during the bacterial growth phase. nih.gov

The composition of the culture medium can significantly influence the production and composition of this compound. The availability of specific precursors can alter the types of fatty acid and β-amino acid chains incorporated into the final molecule. nih.govcapes.gov.br For instance, the addition of branched-chain α-amino acids to the growth medium affects the fatty acid and β-amino acid profiles of the produced iturinic antibiotics. nih.govcapes.gov.br Based on this, B. subtilis strains can be categorized into two groups: one group, which includes the producers of mycosubtilin and this compound, synthesizes high levels of iso C16 chains, while the other group, producing bacillomycin D, bacillomycin L, and iturin, synthesizes a higher proportion of normal (n) carbon chains. nih.govcapes.gov.br Furthermore, the choice of carbon and nitrogen sources in the culture medium, as well as growth conditions like pH and temperature, can affect the yield and type of lipopeptides produced. conicet.gov.arjmb.or.kr

Molecular Regulation of this compound Production

The biosynthesis of this compound is a tightly controlled process, regulated at the transcriptional and post-transcriptional levels. Several global regulatory proteins have been identified that modulate the expression of the biosynthetic operon. For the closely related Bacillomycin D produced by B. amyloliquefaciens FZB42, the two-component response regulator DegU and the competence regulator ComA are essential for the full transcriptional activation of the bmy operon. nih.gov DegU plays a key role by directly binding to the promoter region of the operon. nih.gov Additionally, DegU and a transmembrane protein, YczE, exert post-transcriptional control over bacillomycin D production through an as-yet-undetermined mechanism. nih.govresearchgate.net Other regulatory factors such as DegQ, Spo0A, and various sigma factors also indirectly influence the expression of the bmy gene cluster. researchgate.netresearchgate.net The production of bacillomycin is also dependent on biomass concentration, and certain nutrients like glucose and inulin (B196767) have been shown to positively affect biosynthesis by upregulating these regulatory genes. conicet.gov.arresearchgate.net

Transcriptional Control of Biosynthetic Gene Expression

The biosynthesis of iturinic lipopeptides like this compound is directed by large, multi-gene operons. The expression of these operons is under the primary control of a single σ^A-dependent promoter. nih.gov The activity of this promoter is, in turn, modulated by a variety of transcriptional regulators that respond to the physiological state of the cell.

Key global regulators in Bacillus species, such as DegU and ComA, are essential for the full transcriptional activation of iturin biosynthetic gene clusters. asm.orgijcmas.com Studies on the bacillomycin D (bmy) operon, which shares a strictly identical promoter sequence with the iturin A operon, reveal that these regulators are crucial for activating gene expression, particularly during the stationary phase of growth. nih.govoup.com The response regulator DegU, part of the DegS/DegU two-component system, has been shown to directly bind to two specific sites upstream of the bacillomycin D promoter, a mechanism highly likely to be conserved for this compound. nih.govasm.orgijcmas.com Inactivation of degU or comA leads to a significant reduction in the expression of the biosynthetic operon. nih.gov

Furthermore, the small regulatory protein DegQ has been shown to enhance the transcription of peptide antibiotic operons, including that of bacillomycin D, suggesting a similar role in this compound production. nih.govfrontiersin.org The promoter region of the bacillomycin D operon also shares high identity with that of other iturin family members like mycosubtilin, indicating a conserved transcriptional control mechanism across these related lipopeptides. oup.com

Feature Description Relevance to this compound
Promoter Type Single σ^A-dependent promoterThe this compound operon is predicted to be transcribed from a similar promoter, initiating gene expression.
Upstream Activating Regions DNA regions upstream of the core promoter are necessary for maximal transcriptional activation.Full expression of the this compound operon likely requires these additional DNA elements for the binding of regulatory proteins.
Transcriptional Start Site For the highly similar bacillomycin D operon, transcription starts at adjacent adenine (B156593) and thymine (B56734) nucleotides, 57/58 bp upstream of the initiation codon. nih.govA conserved start site is expected for the this compound operon due to high promoter sequence homology.

Regulatory Protein Networks Affecting Lipopeptide Yield

The yield of this compound is intricately linked to a network of regulatory proteins that integrate various cellular signals to modulate the expression of the biosynthetic genes. This network ensures that the energetically expensive process of lipopeptide synthesis is coordinated with cell growth, nutrient availability, and population density.

The two-component systems DegS/DegU and ComP/ComA are central to this network. mdpi.commaxapress.com The DegS/DegU system responds to environmental signals, and the phosphorylated form of DegU (DegU-P) acts as a key transcriptional activator. asm.orgresearchgate.net Different phosphorylation levels of DegU-P can have varying effects, highlighting its role as a fine-tuning switch for secondary metabolism. researchgate.net The ComP/ComA system is the core of a quorum-sensing pathway, where the response regulator ComA, once activated via phosphorylation by ComP, directly initiates the transcription of lipopeptide operons. asm.orgmdpi.com

Other transcriptional regulators also play crucial roles. CodY , for instance, senses the availability of branched-chain amino acids. mdpi.com In nutrient-rich conditions, CodY represses the expression of secondary metabolite genes, including those for iturins, thereby linking antibiotic production to nutritional status. mdpi.com Conversely, negative regulators like AbrB and ScoC can repress the transcription of lipopeptide and other stationary-phase genes. mdpi.comresearchgate.net Their activity is often counteracted by the very systems that promote antibiotic synthesis, creating a balanced regulatory circuit.

Regulator Type Function Effect on Iturin-Family Lipopeptide Production
DegU Response RegulatorPart of DegS/DegU two-component systemPositive . Directly binds the promoter region to activate transcription. nih.govasm.org
ComA Response RegulatorPart of ComP/ComA quorum-sensing systemPositive . Activates transcription in response to cell density signals. asm.orgmdpi.com
DegQ Small Regulatory ProteinEnhancer of degradative enzyme and antibiotic synthesisPositive . Indirectly enhances transcription, possibly by modulating other regulators. nih.govfrontiersin.org
CodY Transcriptional RegulatorSenses nutrient availability (especially branched-chain amino acids)Negative . Represses transcription in nutrient-rich conditions. mdpi.com
AbrB Transcriptional RegulatorGlobal transition state regulatorNegative . Represses many stationary-phase genes, including lipopeptide operons. mdpi.com
ScoC Transcriptional RegulatorRepressor of stationary-phase genesNegative . Directly binds to the promoter of some antibiotic operons to repress them. researchgate.net
YczE Transmembrane ProteinUnknown functionPositive . Affects bacillomycin D production at a post-transcriptional level. nih.govresearchgate.net

Quorum Sensing and Environmental Signal Transduction in Production

The production of this compound is not a constitutive process but is instead tightly regulated by cell-to-cell communication (quorum sensing) and a variety of environmental signals. This allows the bacterial population to coordinate the synthesis of the lipopeptide, mounting a collective response when the population density is high enough to be effective or when specific environmental conditions are met.

Quorum Sensing (QS) in Bacillus species, particularly the system involving ComQXPA, is fundamental for controlling the production of lipopeptides like surfactin (B1297464) and the iturins. mdpi.com The ComX pheromone is secreted by cells, and as the cell population grows, its concentration in the environment increases. mdpi.com Upon reaching a threshold concentration, ComX is detected by the membrane-bound sensor kinase ComP, which then autophosphorylates and transfers the phosphate (B84403) group to the response regulator ComA. mdpi.com Phosphorylated ComA (ComA-P) is the active form that binds to the promoters of target genes, including the this compound biosynthetic operon, to initiate transcription. asm.orgmdpi.com This cell-density-dependent mechanism ensures that this compound is produced primarily when the bacterial community is large enough to benefit from its antifungal activity.

Environmental signals also profoundly influence this compound yield. The production of iturin-family lipopeptides is known to be affected by factors such as the composition of the culture medium, temperature, pH, and the presence of other microorganisms. frontiersin.org For instance, the availability of specific carbon and nitrogen sources can significantly impact lipopeptide yields. The interaction with fungal pathogens can also trigger an increase in the production of antifungal lipopeptides like bacillomycins and fengycins, suggesting that the producing bacterium can sense and respond to the presence of competing organisms. frontiersin.org This response appears to be specific, as different fungi can elicit different lipopeptide production profiles. frontiersin.org

Signal Type Specific Factor Effect on Iturin-Family Lipopeptide Production
Quorum Sensing High cell population density (ComX pheromone)Induces production via the ComP-ComA signaling cascade. mdpi.com
Nutrients Carbon/Nitrogen source compositionModulates yield. Specific nutrients can enhance or repress production. researchgate.net
Biotic Factors Presence of fungal pathogens (e.g., Fusarium, Rhizomucor)Induces/Enhances production as a competitive response. frontiersin.org
Physical Factors Temperature, pH, AerationModulates yield. Optimal conditions are required for efficient synthesis.

Mechanisms of Action: Investigating Cellular and Molecular Targets

Fungal Membrane Interaction and Permeabilization Dynamics

The primary and most well-documented mechanism of action for bacillomycins is the disruption of the fungal plasma membrane. mdpi.com This interaction is a rapid, concentration-dependent process that fundamentally alters membrane integrity and function. mdpi.com

The amphiphilic nature of Bacillomycin (B12659051) F is central to its membrane-disrupting activity. The molecule consists of a hydrophilic cyclic heptapeptide (B1575542) ring and a hydrophobic β-amino fatty acid chain. asm.org This structure facilitates its insertion into the lipid bilayer of the fungal plasma membrane.

The process begins with the lipopeptide's fatty acid tail anchoring into the membrane. mdpi.com Iturins, including bacillomycins, are known to interact specifically with sterols, such as ergosterol (B1671047), which are crucial components of fungal membranes. mdpi.comnih.govnih.gov This interaction is believed to be a key factor in its selective toxicity towards fungi. The binding and aggregation of bacillomycin molecules within the membrane lead to the formation of ion-conducting pores or channels. mdpi.com These pores disrupt the normal phospholipid arrangement, creating openings that compromise the membrane's barrier function. mdpi.comresearchgate.net This pore-forming mechanism allows for the uncontrolled passage of ions and small molecules across the membrane. mdpi.comresearchgate.net

The formation of pores in the plasma membrane has immediate and catastrophic consequences for the fungal cell. The primary effect is a rapid permeabilization of the membrane, leading to a loss of cellular homeostasis. mdpi.comfrontiersin.org This increased permeability can be observed experimentally using fluorescent dyes like Sytox Green, which can only enter cells with compromised membranes. frontiersin.orgresearchgate.net

Key consequences of this disruption include:

Leakage of Intracellular Contents : The pores allow for the uncontrolled efflux of vital cytoplasmic components, including ions (like potassium), ATP, and other small molecules essential for metabolic processes. mdpi.comnih.govnih.gov

Membrane Depolarization : The disruption of the ion gradient across the membrane leads to a loss of membrane potential, which is critical for numerous cellular functions, including nutrient transport and energy production. frontiersin.orgnih.gov

Observed Effect Mechanism Impact on Fungal Cell Supporting Evidence
Increased Membrane PermeabilityFormation of pores/channels via interaction with membrane sterols (ergosterol).Loss of selective barrier function.Uptake of membrane-impermeable dyes (e.g., Sytox Green, propidium (B1200493) iodide). frontiersin.orgresearchgate.netnih.gov
Leakage of CytoplasmPores allow efflux of ions, ATP, and other essential molecules.Disruption of metabolic activity and osmotic balance.Detection of intracellular components in the extracellular medium. mdpi.comnih.gov
Loss of Membrane PotentialUncontrolled ion flow dissipates the electrochemical gradient.Impairment of energy-dependent processes and nutrient transport.Measurements showing membrane depolarization. frontiersin.orgnih.gov
Cell LysisSevere structural damage to the plasma membrane.Complete loss of cellular integrity and cell death.Microscopic observation of ruptured hyphae. researchgate.netnih.gov

While the primary target of Bacillomycin F is the plasma membrane, its activity also leads to significant damage to the fungal cell wall. asm.orgnih.govnih.gov The cell wall, which provides structural support and protection, is functionally linked to the underlying plasma membrane. Disruption of the membrane can trigger signaling pathways, such as the Cell Wall Integrity (CWI) pathway, as a stress response. nih.gov

Electron microscopy studies reveal that treatment with bacillomycins causes morphological changes, including damage and delamination of the cell wall. mdpi.comfrontiersin.orgnih.gov This damage is likely a secondary effect resulting from the loss of turgor pressure and the general cellular chaos caused by membrane permeabilization, which compromises the cell's ability to maintain and repair its wall.

Intracellular Responses in Target Microorganisms

Beyond the direct physical damage to the cell envelope, this compound triggers a cascade of intracellular stress responses that contribute to its antifungal efficacy.

A significant intracellular effect of bacillomycin treatment is the induction of oxidative stress, characterized by the accumulation of reactive oxygen species (ROS). asm.orgnih.govnih.gov ROS, such as superoxide (B77818) and peroxide, are highly reactive molecules that can damage cellular components, including proteins, lipids, and nucleic acids. researchgate.netfrontiersin.org

The generation of ROS appears to be a key factor in the cell death process initiated by bacillomycins. nih.govnih.gov The source of this ROS burst can be multifactorial, potentially stemming from mitochondrial dysfunction caused by the disruption of cellular homeostasis or the activation of specific cellular enzymes. researchgate.net This accumulation of ROS overwhelms the fungus's antioxidant defense systems, leading to widespread oxidative damage and contributing to apoptosis-like cell death. nih.govnih.gov

Fungal cells respond to the stress induced by this compound by altering their gene expression profiles. mdpi.com This modulation reflects the cell's attempt to counteract the damage and adapt to the hostile environment.

Studies on related bacillomycins have revealed significant changes in the expression of genes involved in several key pathways:

Stress Response Pathways : Genes involved in responding to cell wall stress (CWI pathway) and osmotic stress (HOG pathway) are often activated. nih.gov

Membrane Biosynthesis : As a potential compensatory mechanism to membrane damage, fungi may upregulate genes involved in the synthesis of membrane components, particularly ergosterol. mdpi.comnih.gov

Oxidative Stress Response : In response to ROS accumulation, the expression of genes encoding antioxidant enzymes like glutathione (B108866) reductase and thioredoxin may be induced. mdpi.comasm.org However, this response is often insufficient, and in some cases, genes for ROS-scavenging enzymes like catalases and peroxidases have been observed to be downregulated, exacerbating the oxidative stress. nih.gov

Metabolic Pathways : Broad changes in metabolic pathways can occur. For instance, alterations in amino acid metabolism, particularly branched-chain amino acids, have been noted as a downstream effect of antifungal peptide action, affecting the fungus's ability to synthesize essential nutrients. nih.gov

Pathway/Process Observed Gene Expression Change Putative Reason Reference
Ergosterol BiosynthesisUpregulationCompensatory response to membrane damage and ergosterol interaction. mdpi.comnih.gov
Oxidative StressUpregulation of some antioxidant genes (e.g., glutathione reductase).Attempt to neutralize ROS. mdpi.comasm.org
ROS ScavengingDownregulation of key enzymes (e.g., catalases, peroxidases).Overwhelmed defense system, contributing to cell death. nih.gov
Cell Wall IntegrityActivation of CWI and HOG signaling pathways.Response to damage of the cell envelope. nih.gov

This modulation of gene expression highlights the complex interaction between the lipopeptide and the fungal cell, where the initial membrane damage triggers a series of intracellular events that ultimately determine the cell's fate.

Apoptotic and Necrotic Pathways of Fungal Cell Death

This compound, as part of the iturin family of lipopeptides, induces fungal cell death through complex mechanisms that involve both apoptotic and necrotic pathways. While traditionally viewed as distinct processes, with apoptosis being a programmed and orderly cell dismantling and necrosis an uncontrolled response to severe injury, research indicates that certain stimuli can trigger either pathway depending on the cellular context. nih.gov In fungi, the cell death machinery is intricate, and lipopeptides like bacillomycin can initiate a cascade of events leading to cell demise. frontiersin.org

The primary mechanism of action for iturins involves interaction with the fungal cell membrane, particularly with sterols like ergosterol. mdpi.com This interaction disrupts membrane integrity, leading to the formation of pores, leakage of essential ions and intracellular contents, and ultimately, cell death. researchgate.netnih.gov This severe membrane damage and subsequent loss of cellular homeostasis can be considered a form of regulated necrosis.

Beyond direct membrane disruption, evidence suggests that bacillomycins can trigger a more controlled, apoptosis-like response. One of the key events in this process is the induction of reactive oxygen species (ROS) accumulation within the fungal cells. asm.orgnih.gov This oxidative stress is a significant trigger for apoptosis. The accumulation of ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors. Studies on related lipopeptides have demonstrated that they can induce apoptosis in fungal cells through a mitochondria-dependent pathway. nih.govasm.org This process involves the activation of caspases, which are proteases that execute the apoptotic program, leading to the characteristic morphological and biochemical features of apoptosis. nih.gov Therefore, the fungicidal action of bacillomycin is not merely due to membrane lysis but also involves the active participation of the fungal cell's own death-signaling pathways.

Broader Antimicrobial Mechanisms

Spectrum of Antifungal Activity Against Diverse Phytopathogens

This compound exhibits potent antifungal activity against a wide array of phytopathogenic fungi, making it a compound of significant interest for biological control in agriculture. nii.ac.jpplantprotection.pl Like other members of the iturin family, such as bacillomycin D, its primary strength lies in its efficacy against filamentous fungi. asm.orgnih.gov The broad-spectrum nature of its antifungal action has been documented against numerous pathogens that cause significant crop diseases worldwide. researchgate.netresearchgate.net

The ability of Bacillus species to produce a variety of antimicrobial metabolites, including different types of bacillomycin, contributes to their robust biocontrol capabilities. plantprotection.plnih.gov Research has shown that bacillomycin D, a closely related compound, is a major factor in the antagonistic activity of Bacillus amyloliquefaciens against pathogens like Fusarium oxysporum, the causative agent of vascular wilt in many crops. nih.govasm.orgresearchgate.net The fungicidal activity of bacillomycins involves causing severe morphological changes to the plasma membranes and cell walls of fungal hyphae and conidia, which disrupts their growth and viability. asm.orgnih.gov This broad applicability is crucial for managing complex diseases in various agricultural settings.

The following table summarizes the reported antifungal activity of the bacillomycin family against various plant pathogens.

Fungal PhytopathogenDisease CausedReference
Fusarium graminearumFusarium head blight in wheat and barley asm.orgnih.gov
Fusarium oxysporumFusarium wilt in various crops (e.g., cucumber, tomato) nih.govresearchgate.net
Byssochlamys fulvaSpoilage of juices and beverages researchgate.net
Aspergillus flavusAflatoxin contamination in crops researchgate.net
Colletotrichum gloeosporioidesAnthracnose in fruit trees researchgate.net
Botrytis cinereaGray mold in various plants mdpi.com
Rhizoctonia solaniDamping-off and root rot mdpi.comnih.gov
Alternaria spp.Leaf spot and blight mdpi.com
Penicillium expansumBlue mold in fruits mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Exploration of Narrow-Spectrum Antibacterial Activity

In contrast to its broad and potent antifungal properties, this compound demonstrates a narrow spectrum of antibacterial activity. nii.ac.jpscilit.com This selective action is a characteristic feature of the iturin class of antibiotics, which are significantly more effective against fungi than bacteria. mdpi.com The difference in efficacy is largely attributed to the distinct composition of fungal and bacterial cell membranes; the presence of sterols in fungal membranes makes them a primary target for iturins, a feature absent in most bacteria. mdpi.com

Studies have shown that while this compound can inhibit certain Gram-positive bacteria, its activity is generally modest. For instance, it has exhibited some inhibitory effect against Micrococcus luteus and Staphylococcus aureus, but typically at much higher concentrations than those required for antifungal activity. researchgate.netnih.gov Its effectiveness against Gram-negative bacteria is even more limited, with many species, such as Escherichia coli, showing resistance. nih.gov This targeted activity can be advantageous in certain ecological contexts, as it suggests that this compound could be used to control fungal pathogens without drastically impacting the broader bacterial communities in the environment. respelearning.scot

The following table outlines the observed antibacterial activity of this compound and related compounds.

Bacterial SpeciesGram StainActivity LevelReference
Staphylococcus aureusGram-positiveModest Inhibition (MIC > 400 µg/mL) researchgate.netnih.gov
Micrococcus luteusGram-positiveModest Inhibition (MIC = 200 µg/mL) nih.gov
Escherichia coliGram-negativeNo significant inhibition (MIC > 400 µg/mL) nih.gov
Streptomyces albusGram-positiveNo significant inhibition (MIC > 400 µg/mL) nih.gov
Burkholderia pseudomalleiGram-negativeSome activity (Bacillomycin D-like compounds) oaji.net

This table is interactive and can be sorted by clicking on the column headers.

Ecological Roles and Inter Kingdom Interactions of Bacillomycin F

Contribution to Microbial Community Dynamics in the Rhizosphere

The rhizosphere, the area of soil directly influenced by plant roots, is a highly competitive environment. Bacillomycin (B12659051) F is a crucial tool for Bacillus species in this contest for resources and space.

Root Colonization and Niche Exclusion Mechanisms

Successful colonization of plant roots is fundamental for many beneficial bacteria to exert their effects. nih.gov The process of root colonization by bacteria like Bacillus is a multi-step process that includes moving towards the root, attaching to its surface, and forming biofilms. oup.com

The production of lipopeptides, including those from the iturin family like bacillomycin F, is integral to this process. apsnet.org For instance, the lipopeptide surfactin (B1297464), often co-produced with bacillomycins, is essential for bacterial motility and the formation of biofilms, which are communities of bacterial cells encased in a self-produced matrix. nih.govasm.orgnih.gov These biofilms help in establishing a strong presence on the root, effectively excluding other, potentially pathogenic, microorganisms from occupying the same niche. nih.gov Pathogen-infected plants can alter their root exudates, releasing compounds like citric acid and malic acid, which act as signals to attract beneficial Bacillus strains, further enhancing their colonization and competitive advantage. nih.gov

Impact on Native Microbiome Composition and Function

The antifungal properties of this compound directly impact fungal populations within the rhizosphere. ijcmas.com This selective pressure can alter the fungal community composition, favoring species that are resistant to its effects. The production of various antimicrobial compounds by Bacillus species contributes to a complex web of interactions that shape the diversity and function of the soil microbiome. mdpi.com

Elucidating this compound Mediated Plant-Microbe Interactions

This compound and other related lipopeptides are not just antimicrobial agents; they are also key signaling molecules that mediate the relationship between Bacillus species and their plant hosts.

Induction of Systemic Resistance (ISR) in Plants

One of the most significant roles of this compound and other cyclic lipopeptides is the induction of systemic resistance (ISR) in plants. nih.govnih.gov ISR is a state of enhanced defensive capacity in the entire plant, triggered by beneficial microbes, which protects it against a broad range of pathogens. nih.govnih.govamazonaws.com This means the plant is primed to defend itself more effectively against future attacks. mdpi.com

The application of Bacillus strains producing iturinic lipopeptides, including this compound, has been shown to trigger ISR in various plants. nih.govmdpi.com Even at sub-lethal concentrations, these compounds can act as elicitors, preparing the plant's immune system for a more robust and rapid response upon pathogen challenge. nih.gov It is believed that the stimulation of ISR is a primary mechanism by which many Bacillus biocontrol agents protect plants. frontiersin.orgnih.gov

Plant Defense Signaling Pathways Activated by this compound

The induction of systemic resistance by this compound and its relatives is mediated through the activation of specific plant hormone signaling pathways. mdpi.com The primary pathways involved are the jasmonic acid (JA) and ethylene (B1197577) (ET) pathways. nih.govnih.govamazonaws.commdpi.com

When Bacillus lipopeptides are recognized by the plant, they trigger a signaling cascade that leads to the activation of these hormonal pathways. frontiersin.org This activation often involves the regulatory protein NPR1 (Nonexpressor of PR Genes 1), which is a key integrator of plant immune signals. nih.govmdpi.com The activation of the JA/ET pathway leads to the expression of defense-related genes, such as the plant defensin (B1577277) gene PDF1.2, and the production of protective compounds that strengthen the plant's defenses against pathogens. nih.govapsnet.org While ISR is typically associated with the JA/ET pathways, some studies suggest that iturin-family lipopeptides can also influence the salicylic (B10762653) acid (SA) pathway, another crucial defense signaling route in plants. nih.gov

Direct Antagonism Against Plant Pathogens in Agroecosystems

This compound exhibits potent and direct antifungal activity against a wide array of plant pathogens, making it a valuable asset in agricultural settings. ijcmas.com This antagonistic action is a cornerstone of the biocontrol capabilities of the Bacillus species that produce it. ijcmas.combdspublishing.com

The primary mode of action for this compound is the disruption of fungal cell membranes. amazonaws.com As a lipopeptide, it has an affinity for the sterols within the fungal membrane, and upon insertion, it can create pores that lead to the loss of cellular contents and ultimately, cell death. frontiersin.org At lower concentrations, it can induce apoptosis, or programmed cell death, in fungal cells. nih.gov

Research has demonstrated the effectiveness of this compound and its close relative, bacillomycin D, against numerous economically important fungal pathogens.

Table 1: Antagonistic Activity of Bacillomycin Family Lipopeptides Against Various Plant Pathogens

Pathogen Disease Caused Reference
Alternaria alternata Leaf spot, blight ijcmas.com
Botrytis cinerea Gray mold asm.orgnih.govbdspublishing.comacs.orgnih.govresearchgate.netmdpi.com
Fusarium graminearum Fusarium head blight asm.orgbdspublishing.comnih.govresearchgate.netfrontiersin.orgasm.org
Fusarium oxysporum Fusarium wilt nih.govijcmas.comamazonaws.combdspublishing.complantprotection.plfrontiersin.org
Pyricularia oryzae Rice blast mdpi.com
Rhizoctonia solani Damping-off, root rot frontiersin.orgijcmas.comfrontiersin.orgresearchgate.netnih.govacademie-sciences.fr

This direct inhibition of fungal growth is a key component of the disease suppression observed when Bacillus-based biocontrol agents are used in agriculture. asm.orgplantprotection.pl The ability of this compound to target and neutralize these pathogens helps to protect crops and reduce the reliance on synthetic chemical fungicides.

Table of Compounds

Compound Name
Azelaic acid
Bacillibactin
Bacillomycin
Bacillomycin D
This compound
Bacillomycin L
Bacillomycin Lc
Carbendazim
Chitosan
Citric acid
Deoxynivalenol
Dihydroanticapsin
Ethylene
Fengycin (B216660)
Fumaric acid
Indole-3-acetic acid
Iturin
Iturin A
Iturin C
Iturin D
Iturin E
Jasmonic acid
Levan
Locillomycins
Macrolactin
Macrolactin A
Malic acid
Mixirins
Mojavensin
Mycosubtilin (B72517)
Nystatin
Oxydifficidin
Plantazolicin
Plipastatin
Salicylic acid
Sucrose
Surfactin
Thymol (B1683141)
Tryptophan

Advanced Analytical and Characterization Methodologies

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of Bacillomycin (B12659051) F. It provides the accuracy and resolving power required to determine the elemental composition and structure of the different homologous compounds that constitute a typical Bacillomycin F mixture. Techniques such as fast-atom-bombardment mass spectrometry (FAB-MS) have been historically important in confirming the molecular masses of these compounds nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are powerful methods for the identification and characterization of this compound isoforms. This compound is not a single compound but a mixture of homologs that primarily differ in the length and branching of their β-amino fatty acid chain nih.govnih.gov.

LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. This allows for the separation of different this compound isoforms from a complex mixture before they are individually analyzed nih.govunl.pt. Research has successfully used reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry to isolate and identify multiple active fractions of this compound. These analyses have shown that isoforms typically vary in their fatty acid chain length, commonly including C14, C15, and C16 variants nih.govresearchgate.net. The high resolution of modern mass spectrometers allows for the detection of these isoforms, which may appear as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ unl.ptnih.gov. For example, specific isoforms of this compound have been identified with peaks at m/z 1085 (C16) and 1099 (C17) researchgate.net.

MALDI-TOF MS is another key technique, valued for its high speed and sensitivity. It can be used for the rapid screening of microbial cultures for lipopeptide production and for the characterization of purified extracts nih.govresearchgate.net. This method can even be applied directly to whole bacterial cells to detect the presence of lipopeptides like bacillomycins, providing a quick profile of the produced isoforms nih.govresearchgate.net.

This compound IsoformFatty Acid MoietyObserved m/z [M+H]⁺Analytical TechniqueReference
This compound C14C14 β-amino fatty acidNot specifiedLC-MS/MS nih.govresearchgate.net
This compound C15C15 β-amino fatty acidNot specifiedLC-MS/MS nih.govresearchgate.net
This compound C16C16 β-amino fatty acid1085Orbitrap high-resolution MS/MS researchgate.net
This compound C17C17 β-amino fatty acid1099Orbitrap high-resolution MS/MS researchgate.net

Tandem mass spectrometry (MS/MS) is crucial for determining the amino acid sequence of the cyclic peptide portion of this compound. In this process, a specific isoform (a precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions nih.gov. The analysis of the mass differences between these fragments allows for the reconstruction of the amino acid sequence researchgate.netpressbooks.pub.

For iturin-like lipopeptides such as this compound, fragmentation follows predictable pathways. Two dominant fragmentation pathways involve breaking the bond between the asparagine (Asn) and the fatty acid tail, and breaking the bond between proline (Pro) and glutamine (Gln) researchgate.net. By analyzing the resulting series of fragment ions (such as b-ions and y-ions), the precise sequence of the seven amino acids in the peptide ring can be confirmed nih.govpressbooks.pub. For instance, the fragmentation of the C14 Bacillomycin D homolog, which shares the same peptide core as this compound, yields characteristic fragment ions that confirm the sequence Asn¹-Tyr²-Asn³-Pro⁴-Glu⁵-Ser⁶-Thr⁷ nih.gov. Diagnostic fragment ions, such as those containing Pro-Asn (m/z 212.10) and Pro-Asn-Thr, are key identifiers in the sequencing of this compound researchgate.net.

Microscopic Approaches for Visualizing Cellular Pathological Effects

Electron and fluorescence microscopy are vital for understanding the antifungal mechanism of this compound by providing direct visual evidence of its effects on fungal cells. These techniques reveal morphological and ultrastructural damage, as well as physiological changes related to membrane integrity and cell viability. While many detailed microscopic studies have been conducted on the closely related Bacillomycin D, the observed effects are indicative of the mechanism for the iturin family of lipopeptides.

Scanning Electron Microscopy (SEM) is used to study the surface morphology of fungal structures. In studies involving iturin lipopeptides like Bacillomycin D and L, SEM analysis of treated fungi reveals severe morphological alterations to both hyphae and conidia. Untreated fungal hyphae typically exhibit a smooth, well-organized surface structure researchgate.netnih.gov. Following treatment, SEM micrographs show that hyphae become swollen, shrunken, and develop wrinkled or rough surfaces nih.govfrontiersin.org. Similar deformations, including swelling and distortion, are observed in conidia nih.govresearchgate.net. These observations indicate that the lipopeptide disrupts the integrity of the cell wall and underlying plasma membrane, leading to abnormal development frontiersin.org.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structures of fungal cells, offering a deeper insight into the cellular damage caused by bacillomycins nih.govresearchgate.net. In studies on Fusarium graminearum treated with Bacillomycin D, TEM observations show significant changes compared to the normal ultrastructure of control cells nih.govfrontiersin.org. The most prominent effects include damage to the cell membrane and cell wall, often seen as delamination or lysis frontiersin.orgresearchgate.net. Internally, the cytoplasm appears contracted, organelles like mitochondria display abnormal shapes, and there is a general disintegration of internal cellular components nih.govfrontiersin.org. These ultrastructural changes confirm that the primary target of the lipopeptide is the cell membrane, leading to a loss of cellular organization and eventual death nih.gov.

Fluorescence microscopy, utilizing specific fluorescent dyes, is employed to assess physiological changes in fungal cells, particularly concerning membrane integrity and viability. Dyes like propidium (B1200493) iodide (PI) and Sytox Green are used to probe membrane permeability. These dyes can only enter cells with compromised plasma membranes, where they bind to nucleic acids and fluoresce brightly (typically red for PI, green for Sytox Green). Studies on fungi treated with Bacillomycin D show a significant increase in the number of cells stained with these dyes, indicating that the lipopeptide creates pores or damages the cell membrane, leading to increased permeability nih.govfrontiersin.orgnih.gov.

Conversely, dyes like fluorescein diacetate (FDA) are used to assess cell viability, staining living cells with intact membranes green. After exposure to bacillomycins, a marked decrease in green fluorescence and an increase in red fluorescence (from PI) is observed, signifying a loss of viability and cell death nih.gov. These assays provide quantitative and qualitative evidence that bacillomycins disrupt membrane function, which is a critical aspect of their antifungal activity nih.govresearchgate.net.

Microscopy TechniqueObserved Pathological Effect on Fungi (by Bacillomycin D/L)Fungal StructureReference
Scanning Electron Microscopy (SEM)Swelling, wrinkling, rough surface, deformationHyphae, Conidia researchgate.netnih.govfrontiersin.org
Transmission Electron Microscopy (TEM)Cell wall/membrane damage, cytoplasm contraction, abnormal organellesHyphae nih.govfrontiersin.orgresearchgate.net
Fluorescence Microscopy (Propidium Iodide)Increased red fluorescence, indicating membrane damage and cell deathHyphae, Conidia nih.govresearchgate.net
Fluorescence Microscopy (Sytox Green)Increased green fluorescence, indicating enhanced membrane permeabilityHyphae frontiersin.orgnih.gov
Fluorescence Microscopy (Fluorescein Diacetate)Decreased green fluorescence, indicating loss of viabilityHyphae, Conidia nih.gov

Molecular Genetic and Bioinformatic Tools for Functional Analysis

The functional analysis of this compound and its biosynthetic pathway is increasingly reliant on a sophisticated toolkit of molecular genetic and bioinformatic methodologies. These advanced techniques provide deep insights into the genetic basis of its production, regulation, and mode of action. By integrating genomics, transcriptomics, and targeted genetic manipulation, researchers can systematically dissect the mechanisms underlying the biosynthesis of this potent antifungal lipopeptide.

Whole-Genome Sequencing and Annotation of Biosynthetic Gene Clusters

Whole-genome sequencing has become a cornerstone in the study of this compound-producing organisms, primarily species within the Bacillus genus. By obtaining the complete genetic blueprint of these bacteria, researchers can identify and annotate the biosynthetic gene clusters (BGCs) responsible for the synthesis of secondary metabolites, including this compound.

Detailed genomic analyses have revealed that the BGCs for bacillomycin production are substantial, often spanning over 37 kilobases (kb). nih.gov For instance, in Bacillus amyloliquefaciens FZB42, a well-studied biocontrol agent, the bacillomycin D (a closely related iturin-family lipopeptide) gene cluster, designated bmy, is a large 37.2-kb antibiotic DNA island. nih.gov This cluster is typically found inserted near the fengycin (B216660) (fen) operon, another lipopeptide BGC. nih.gov Similarly, in Bacillus subtilis 916, four nonribosomal gene clusters, srf, fen, bmy, and loc, have been identified, which are responsible for producing surfactin (B1297464), fengycin, bacillomycin L, and locillomycin, respectively. researchgate.net

The annotation of these BGCs is largely facilitated by powerful bioinformatic tools, with the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) being a prominent example. nih.gov This pipeline can predict the presence and delineate the boundaries of BGCs within a given genome sequence. nih.gov For example, in a study of B. amyloliquefaciens 1841, antiSMASH was used to mine its genome and identified 13 gene clusters related to lipopeptide synthesis, including those for bacillomycin. nih.gov These gene clusters typically encode non-ribosomal peptide synthetases (NRPSs) and, in some cases, polyketide synthases (PKSs), which are the enzymatic machinery responsible for assembling the lipopeptide. researchgate.netnih.gov

The general organization of the bacillomycin BGC, as exemplified by the bmy cluster in B. amyloliquefaciens FZB42, consists of several open reading frames (ORFs). ijcmas.com In this case, it comprises four genes: bmyD, bmyA, bmyB, and bmyC. ijcmas.com These genes encode the multi-modular NRPS enzymes that sequentially add the constituent amino acids to the growing peptide chain. The order and specificity of the modules within these NRPSs dictate the final amino acid sequence of the bacillomycin molecule. researchgate.net

A comparative genomic approach often reveals interesting evolutionary and functional relationships. For instance, the bmy gene cluster in B. subtilis 916, which is responsible for bacillomycin L biosynthesis, shows high similarity to the bam gene cluster in B. amyloliquefaciens FZB42, which directs the synthesis of bacillomycin D. researchgate.net Such comparisons can pinpoint regions of genetic divergence that may account for the structural variations observed among different bacillomycin analogues.

Table 1: Examples of Sequenced Bacillus Strains and their Bacillomycin-related Gene Clusters

StrainIdentified Gene Cluster(s)Size of Gene Cluster (approx.)Method of Identification
Bacillus amyloliquefaciens FZB42bmy (bacillomycin D)37.2 kbGenome Sequencing, Cassette Mutagenesis
Bacillus subtilis 916bmy (bacillomycin L)Not specifiedGenome Sequencing, Bioinformatic Analysis
Bacillus amyloliquefaciens 1841bacillomycin L synthesis gene clusterNot specifiedWhole-Genome Sequencing, antiSMASH
Bacillus sp. CS93bacilysin biosynthetic gene cluster4.3 kbGenome Sequencing

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR) of Producer and Target Organisms

Gene expression profiling techniques, such as RNA sequencing (RNA-Seq) and quantitative reverse transcription PCR (qRT-PCR), are instrumental in understanding the transcriptional regulation of this compound biosynthesis in producer organisms and its effects on target organisms.

Producer Organisms:

In producer strains, these methods can elucidate the conditions that trigger the expression of the bacillomycin BGC. For example, transcriptomic analysis of a mutant B. amyloliquefaciens strain (M86) with enhanced bacillomycin L production revealed a significant upregulation of the bmyDABC gene cluster compared to the parent strain. nih.gov This upregulation was confirmed using qRT-PCR, which also showed that the expression of these genes was temporally regulated, with significant increases observed at specific time points during fermentation. nih.gov

RNA-Seq provides a global view of the transcriptome, allowing researchers to identify not only the upregulation of the BGC itself but also changes in the expression of regulatory genes, transport systems, and precursor supply pathways that may contribute to increased bacillomycin production. nih.gov In the case of the M86 mutant, transcriptome sequencing pointed to mutations in sigma factors and ABC transporter proteins as being responsible for the enhanced yield. nih.gov Specifically, the ytrBCC2DEF gene cluster, involved in transport, was significantly upregulated along with the bmyDABC synthesis cluster. nih.gov

Target Organisms:

When this compound interacts with a target fungus, it can induce significant changes in the fungal transcriptome. RNA-Seq and qRT-PCR can be used to identify the genes and pathways that are affected, providing insights into the antifungal mode of action. For instance, studies on the effect of bacillomycin D on Fusarium graminearum revealed that the lipopeptide caused the downregulation of genes involved in scavenging reactive oxygen species, while upregulating genes associated with the synthesis of the mycotoxin deoxynivalenol, possibly as a stress response. asm.org Furthermore, the phosphorylation of mitogen-activated protein kinases (MAPKs) such as Mgv1 and Hog1 was increased, indicating an induction of cellular stress pathways in the fungus upon exposure to bacillomycin D. asm.org

Table 2: Key Genes and their Expression Changes in Response to Bacillomycin

OrganismConditionMethodGene(s)Expression Change
B. amyloliquefaciens M86Enhanced bacillomycin L productionqRT-PCR, RNA-SeqbmyABCDUpregulated
B. amyloliquefaciens M86Enhanced bacillomycin L productionRNA-SeqytrBCC2DEFUpregulated
F. graminearumExposure to bacillomycin DNot specifiedROS scavenging genesDownregulated
F. graminearumExposure to bacillomycin DNot specifiedDeoxynivalenol synthesis genesUpregulated

Targeted Gene Disruption and Overexpression for Pathway Validation

Targeted gene disruption, or knockout, and gene overexpression are powerful techniques for validating the function of specific genes within the this compound biosynthetic pathway. By inactivating or increasing the expression of a particular gene, researchers can directly observe its impact on bacillomycin production and the associated biological activities.

Gene Disruption:

Homologous recombination is a commonly used method to create targeted gene knockouts. This involves replacing a specific gene or part of it with a resistance cassette, leading to a loss-of-function mutant. The responsibility of the bmy, fen, and srf gene clusters for the production of their corresponding lipopeptides in B. amyloliquefaciens FZB42 was unequivocally demonstrated through cassette mutagenesis. nih.gov The resulting mutants were unable to produce the respective peptides. nih.gov Similarly, in B. subtilis 916, the disruption of srfAA, bamD, fenA, and locD resulted in strains deficient in the production of surfactin, bacillomycin L, fengycin, and locillomycin, respectively, confirming the direct role of these gene clusters in the biosynthesis of these compounds. researchgate.net

Gene Overexpression:

Conversely, gene overexpression can be used to enhance the production of this compound. This can be achieved by placing a key biosynthetic or regulatory gene under the control of a strong, inducible promoter. For instance, the overexpression of the sfp gene, which encodes a 4'-phosphopantetheinyl transferase essential for the activation of NRPS enzymes, has been shown to increase the antifungal activity of B. amyloliquefaciens. nih.gov In a systematically engineered strain, the overexpression of sfp in a quadruple knockout background (ΔkinAΔbdhΔdhbFΔrapA) led to a 65% increase in antifungal activity. nih.gov

Such genetic manipulations can also target regulatory genes that control the expression of the entire BGC. For example, the deletion of the rapC gene in B. amyloliquefaciens fmbJ, which is part of a quorum-sensing system that negatively regulates lipopeptide synthesis, resulted in a significant increase in bacillomycin D production. nih.gov This was attributed to the increased transcription of bacillomycin D synthesis-related genes. nih.gov

Table 3: Examples of Gene Manipulation Studies and their Outcomes

OrganismGene(s) ManipulatedMethodOutcome
B. amyloliquefaciens FZB42bmy, fenCassette Mutagenesis (Knockout)Loss of bacillomycin D and fengycin production, reduced antifungal activity
B. subtilis 916bamDHomologous Recombination (Knockout)Deficiency in bacillomycin L production
B. amyloliquefacienssfpOverexpressionIncreased antifungal activity
B. amyloliquefaciens fmbJrapCGene Deletion (Knockout)Increased bacillomycin D production

Development of Molecular Diagnostic Assays for this compound Production

The development of rapid and specific molecular diagnostic assays for the detection of this compound-producing strains is of significant interest for various applications, including agricultural biocontrol and industrial fermentation. These assays are typically based on the polymerase chain reaction (PCR) and target the unique genes within the bacillomycin BGC.

By designing primers that specifically amplify a conserved region of a key gene in the bacillomycin synthesis pathway, such as bmyA or bamC, it is possible to quickly screen a large number of bacterial isolates for their potential to produce this lipopeptide. cdnsciencepub.comresearchgate.net For example, specific PCR primers have been successfully designed and used to identify Bacillus strains that harbor the bamC gene of the bacillomycin D synthetase operon. cdnsciencepub.com The molecular detection of these genes often correlates well with the actual production of the antibiotic, which can be confirmed by analytical methods like MALDI-TOF mass spectrometry. cdnsciencepub.com

In a study screening endophytic Bacillus isolates, PCR with gene-specific primers was used to detect the presence of various antibiotic biosynthetic genes, including those for iturin A, surfactin, and bacillomycin D. researchgate.net This approach allows for the rapid characterization of the genetic potential of these isolates for producing a range of antimicrobial compounds.

Quantitative real-time PCR (qRT-PCR) assays offer a further advantage by not only detecting the presence of the target gene but also quantifying its copy number or expression level. nih.gov While the development of qRT-PCR assays specifically for this compound is an ongoing area of research, the principles have been well-established for other Bacillus species and their secondary metabolites. nih.gov Such assays could be invaluable for monitoring the population dynamics of this compound-producing strains in environmental samples or for optimizing fermentation conditions for maximal production.

The specificity of these PCR-based assays is crucial. Degenerate primers targeting conserved domains in NRPS genes have also been employed in genome mining efforts to screen for potential nonribosomal peptide producers from diverse microbial libraries, including marine bacteria. mdpi.com While this approach is broader, the subsequent sequencing of the amplified fragments can provide clues about the type of lipopeptide that might be produced. mdpi.com

Structure Activity Relationship and Rational Design

Influence of Fatty Acid Chain Length Variation on Biological Efficacy

The β-amino fatty acid chain is a critical component of Bacillomycin (B12659051) F, and its length significantly influences the compound's biological activity. Bacillomycin F naturally occurs as a mixture of homologues with fatty acid chains of varying lengths, typically from C14 to C17. researchgate.netijcmas.com Research has demonstrated a direct correlation between the length and branching of this lipid tail and the antifungal potency of the molecule.

Studies on this compound and its close analogue, Bacillomycin D, have consistently shown that variations in the fatty acid chain length affect their efficacy against various fungal pathogens. For instance, Bacillomycin D homologues with different fatty acid chain lengths (C14-C16) exhibited varied minimum inhibitory concentrations (MIC) against the spores of Colletotrichum gloeosporioides, with the C16 homologue being the most potent. researchgate.net However, these differences were less pronounced against the mycelium of the same fungus, suggesting that the fatty acid chain's hydrophobicity plays a more critical role in penetrating the spore's more resistant cell wall. researchgate.net

Similarly, research on Bacillomycin D-like lipopeptides produced by Bacillus subtilis B38 revealed that the homologue with a C16 fatty acid chain (a3) displayed the strongest fungicidal activity against pathogenic Candida albicans strains. oup.comresearchgate.netoup.com This C16 variant was even more effective than the conventional antifungal drug amphotericin B against a clinical isolate of C. albicans. oup.comresearchgate.netoup.com In contrast, the C14 (a1) and C15 (a2) homologues showed only moderate to weak anti-Candida activity. oup.comresearchgate.net These findings strongly suggest that an optimal fatty acid chain length is crucial for maximizing antifungal efficacy, likely by facilitating the interaction with and disruption of the fungal cell membrane. oup.comresearchgate.net

Further investigations into new Bacillomycin homologues, designated AF3, AF4, and AF5, with anteiso-C17, iso-C17, and iso-C18 fatty acid chains respectively, identified AF4 (iso-C17) as the most promising antifungal agent against a range of Candida and Cryptococcus isolates, balancing high efficacy with low hemolytic activity. nih.govnih.gov The study highlighted that not only the length but also the branching (iso- vs. anteiso-) of the fatty acid chain influences the biological profile of the lipopeptide. nih.govnih.gov

The following table summarizes the findings on the effect of fatty acid chain length on the antifungal activity of this compound and related compounds.

Compound/HomologueFatty Acid Chain LengthTarget Organism(s)Key Finding
Bacillomycin D homologuesC14, C15, C16Colletotrichum gloeosporioides (spores)C16 homologue showed the lowest MIC. researchgate.net
Bacillomycin D-like (a1)C14Candida albicansWeak anti-Candida activity. oup.comresearchgate.netoup.com
Bacillomycin D-like (a2)C15Candida albicansModerate anti-Candida activity. oup.comresearchgate.net
Bacillomycin D-like (a3)C16Candida albicansStrongest fungicidal activity, more potent than amphotericin B in one case. oup.comresearchgate.netoup.com
Bacillomycin D (iso-C15)iso-C15Various plant pathogensWeaker antifungal activity compared to longer chain homologues. researchgate.net
Bacillomycin D (iso-C16)iso-C16Various plant pathogensModerate antifungal activity. researchgate.net
Bacillomycin D (anteiso-C17)anteiso-C17Various plant pathogensStrong antifungal activity. researchgate.net
Bacillomycin D (iso-C17)iso-C17Various plant pathogensStrong antifungal activity, similar to anteiso-C17. researchgate.net
Bacillomycin homologue (AF4)iso-C17Candida spp., Cryptococcus neoformansMost promising antifungal with low hemolysis. nih.govnih.gov

Amino Acid Residue Contributions to Antifungal Potency and Specificity

For this compound, the peptide sequence is typically L-Asn-D-Tyr-D-Asn-L-Pro-L-Gln-D-Ser-L-Thr. researchgate.netnih.gov The presence of both D- and L-amino acids is a hallmark of non-ribosomally synthesized peptides and is crucial for their biological activity, often providing resistance to degradation by common proteases. The specific amino acids and their arrangement are vital for the formation of a stable, amphipathic structure that facilitates membrane interaction. nih.gov

While the fatty acid tail primarily governs the hydrophobicity and membrane insertion, the peptide ring is responsible for the specificity and the mechanism of action, which involves pore formation and disruption of the membrane's integrity. nih.govfrontiersin.org For instance, the presence of specific amino acids can influence the types of interactions the lipopeptide has with membrane components. The peptide length itself is also important; most antimicrobial peptides require a certain number of residues to form stable secondary structures like α-helices or β-sheets that are necessary for their function. nih.gov

The amino acid composition of this compound and its analogues directly impacts their antifungal activity. Bacillomycins Fb and Fc, for example, differ from this compound by having free carboxyl groups, a result of variations in their amino acid composition, which alters their properties. nih.gov The peptide sequence of new antifungal lipopeptides AF3, AF4, and AF5 was identified as Asn-Pro-Tyr-Asn-Gln-Thr-Ser, showing some variation from the canonical Bacillomycin D/F sequence, which may contribute to their specific activity profile against Candida and Cryptococcus species. nih.gov The following table details the amino acid sequences of this compound and some related iturinic lipopeptides.

CompoundAmino Acid Sequence (Positions 1-7)
Bacillomycin DL-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr researchgate.netnih.gov
This compoundL-Asn-D-Tyr-D-Asn-L-Pro-L-Gln-D-Ser-L-Thr researchgate.netnih.gov
Mycosubtilin (B72517)L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Ser-L-Asn igem.wiki
Iturin AL-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser igem.wiki
Bacillomycin LL-Asp-D-Tyr-D-Asn-L-Pro-L-Gln-D-Ser-L-Asn researchgate.net
Antifungal Lipopeptides (AF3, AF4, AF5)Asn-Pro-Tyr-Asn-Gln-Thr-Ser nih.govnih.gov

Strategies for Rational Engineering of this compound Variants

The detailed understanding of the structure-activity relationships of this compound opens avenues for its rational engineering to create variants with improved antifungal properties. Genetic and metabolic engineering approaches can be employed to manipulate the biosynthesis of this compound, targeting both the fatty acid chain and the peptide core.

One key strategy involves the modification of the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for Bacillomycin biosynthesis. The bmy operon, which directs the synthesis of Bacillomycin D in Bacillus amyloliquefaciens FZB42, is a well-characterized target. nih.gov The modular nature of NRPSs allows for the potential swapping of domains or modules to alter the amino acid sequence of the resulting lipopeptide. cdnsciencepub.com For example, site-directed mutagenesis of the adenylation (A) domains, which are responsible for selecting and activating specific amino acids, could be used to introduce new amino acids into the peptide ring, potentially enhancing its activity or altering its specificity. nih.gov

Another approach focuses on manipulating the fatty acid precursor pool. The length and branching of the fatty acid tail are determined by the availability of different fatty acid starters. By engineering the fatty acid biosynthesis pathways in the producing organism, it is possible to influence the type of fatty acid incorporated into the lipopeptide. For instance, supplementing the culture medium with specific amino acids like leucine, isoleucine, and valine can alter the proportions of different β-amino fatty acid isomers incorporated into iturinic antibiotics. mdpi.comasm.org Systemic engineering of Bacillus amyloliquefaciens has shown that knocking out genes involved in competing metabolic pathways, such as the synthesis of 2,3-butanediol (B46004) (bdh gene), can increase the supply of branched-chain amino acid precursors for lipopeptide synthesis, leading to higher yields. frontiersin.orgnih.govresearchgate.net

These rational design strategies, grounded in a solid understanding of the SAR of this compound, hold significant promise for developing next-generation antifungal agents with superior efficacy and tailored properties for various applications.

Research Frontiers and Application Potential

Biotechnological Strategies for Enhanced Bacillomycin (B12659051) F Production

The economic viability and widespread application of Bacillomycin F as a biocontrol agent are intrinsically linked to the efficiency of its production. Current research is centered on two main pillars: the genetic improvement of producing strains and the optimization of the fermentation environment to maximize yields.

Strain Improvement through Genetic Engineering of Regulatory Elements

The biosynthesis of this compound, like other iturinic lipopeptides, is governed by a complex regulatory network within the producing Bacillus species. nih.govresearchgate.net Genetic engineering offers a powerful toolkit to manipulate these pathways and significantly boost production. Key regulatory elements that are targets for modification include:

Global Regulators: Genes such as degU, comA, and spo0A are known to be crucial for the activation of lipopeptide synthetase operons. nih.govfrontiersin.orgresearchgate.net For instance, the two-component system DegS-DegU and the quorum-sensing system ComP-ComA are pivotal in controlling the expression of genes responsible for producing iturin-class lipopeptides. nih.gov Overexpression of these positive regulators can lead to enhanced transcription of the bmy operon, which directs Bacillomycin D synthesis, a close analogue of this compound. nih.gov

Promoter Engineering: Replacing the native promoters of the lipopeptide biosynthesis operons with stronger, inducible, or constitutive promoters is another promising strategy. nih.gov This approach has been successfully used to increase the production of surfactin (B1297464), another Bacillus lipopeptide, by tenfold. nih.gov Similar strategies could be adapted for the this compound biosynthetic gene cluster.

Deletion of Repressors: Identifying and deleting genes that repress the expression of the this compound operon can also lead to increased yields. For example, the deletion of the repressor gene abrB has been shown to enhance the production of iturin A. frontiersin.org

Table 1: Key Regulatory Genes Targeted for Enhancing Iturin-Class Lipopeptide Production

Gene/RegulatorFunctionStrategy for Enhanced Production
degUResponse regulator, part of the DegS-DegU two-component system.Overexpression to positively regulate synthetase operons. nih.govresearchgate.net
comAResponse regulator for quorum sensing.Overexpression to activate lipopeptide biosynthesis. nih.govfrontiersin.org
spo0AMaster regulator for sporulation and secondary metabolite production.Overexpression to promote synthetase gene expression. frontiersin.orgresearchgate.net
degQSmall regulatory protein.Overexpression to positively influence iturin production. frontiersin.org
abrBTransition state regulator.Deletion to remove repression of lipopeptide synthesis. frontiersin.org

Optimization of Fermentation Processes for High-Yield Production

Concurrent with genetic strategies, optimizing the fermentation environment is critical for maximizing this compound production. tandfonline.com This involves a multifactorial approach to provide the ideal conditions for bacterial growth and secondary metabolite synthesis. Key parameters for optimization include:

Medium Composition: The choice of carbon and nitrogen sources, as well as the presence of specific trace elements, significantly influences lipopeptide yield and the specific types of isoforms produced. tandfonline.comtandfonline.com For instance, complex media and agro-industrial wastes are being explored as cost-effective substrates. tandfonline.com The use of enzymatic hydrolysates from crop straws as a fermentation substrate has also shown promise for producing antifungal lipopeptides. rsc.org

Environmental Parameters: Temperature, pH, and oxygen availability are critical process variables. tandfonline.com For Bacillus species, temperatures are typically maintained between 30°C and 37.5°C, with a pH range of 6 to 7 to prevent product precipitation. tandfonline.com Adequate aeration is crucial, and strategies like incorporating vegetable oil have been used to increase the oxygen-holding capacity of the fermentation broth. tandfonline.com

Fermentation Mode: Both submerged and solid-state fermentation (SSF) have been employed for lipopeptide production. tandfonline.com Fed-batch fermentation, in particular, has demonstrated effectiveness in improving cell growth and the production of iturinic lipopeptides by maintaining optimal substrate concentrations. rsc.org Advanced strategies like foam fractionation and in situ product removal are also being developed to improve process efficiency and yield. tandfonline.com

Table 2: Optimized Fermentation Parameters for Bacillus Lipopeptide Production

ParameterOptimized Range/ConditionRationale
Temperature 30 - 37.5 °COptimal for Bacillus growth and enzyme activity. tandfonline.com
pH 6.0 - 7.0Maintains product solubility and optimal enzyme function. tandfonline.com
Aeration Up to 1.5 vvm (air volume per liquid volume per minute)Ensures sufficient oxygen supply for aerobic metabolism and lipopeptide synthesis. tandfonline.com
Carbon Source Glucose, Sucrose, Starch, Agro-industrial wastesProvides energy and building blocks for biosynthesis. tandfonline.comrsc.org
Nitrogen Source Peptone, Yeast Extract, Soybean flourProvides essential nitrogen for amino acid and enzyme synthesis. researchgate.net
Fermentation Strategy Fed-batch, Foam FractionationEnhances productivity by controlling nutrient levels and removing product. tandfonline.comrsc.org

Integrated Biocontrol Strategies Involving this compound

To maximize the effectiveness of this compound in agricultural settings, it is increasingly being viewed not as a standalone solution but as a component of a broader, integrated pest management (IPM) program. mdpi.comresearchgate.net This approach leverages synergistic interactions and improves the reliability of biocontrol under variable field conditions.

Synergistic Interactions with Other Antimicrobial Compounds

A key area of research is the combination of this compound, or its producing organism, with other antimicrobial agents to achieve synergistic effects. This can lead to a broader spectrum of activity, a lower required dose of each component, and a reduced risk of pathogen resistance. microbiologyjournal.orgnih.gov

With Other Lipopeptides: Bacillus species often produce a cocktail of lipopeptides, including surfactins and fengycins, alongside iturins like this compound. mdpi.comnih.gov Surfactin, while having weak antifungal activity on its own, can enhance the efficacy of iturin-class compounds. researchgate.net This natural synergy is a cornerstone of the biocontrol activity of many Bacillus strains.

With Conventional Fungicides: Studies on the closely related Bacillomycin D have demonstrated significant synergistic activity when combined with conventional antifungal drugs like amphotericin B. oup.comoup.com This combination allows for lower concentrations of the synthetic fungicide, potentially reducing its environmental impact and toxicity. oup.com Similar synergistic or additive effects have been observed when Bacillomycin D is combined with thymol (B1683141) and cinnamon oil, which are essential oil-based fungicides. nih.gov These findings strongly suggest that this compound could be effectively integrated with both chemical and natural fungicides.

Formulation and Delivery Systems for Field Application

The transition from a promising compound in the lab to an effective product in the field is a major hurdle for many biocontrol agents. mdpi.com The development of stable and effective formulations is therefore a critical research frontier.

Formulation Types: Both liquid and solid formulations are being developed for Bacillus-based biocontrol agents. mdpi.com

Solid Formulations: Often based on carriers like talc, these can offer good stability but may have a shorter shelf-life and can be difficult to apply through modern irrigation systems. bdbotsociety.org

Liquid Formulations: These are generally less expensive to produce and easier to apply, for instance, through drip irrigation. mdpi.combdbotsociety.org Research is focused on developing liquid formulations with long shelf-lives (over 12 months) and high cell counts, often using additives like glycerol (B35011) to maintain viability. bdbotsociety.org

Delivery Systems: The formulation must protect the active ingredient (the Bacillus spores and/or the lipopeptides themselves) from harsh environmental conditions such as UV radiation and desiccation. researchgate.net The delivery method must also ensure that the biocontrol agent reaches the target area, whether it be the plant's foliage, roots (rhizosphere), or seeds. bdbotsociety.org Seed treatments and soil applications are common methods for delivering Bacillus-based products to protect against soil-borne pathogens. bdbotsociety.org The use of microemulsion systems is also being explored for the formulation of stable drug delivery systems. nih.gov

Future Directions in this compound Research

The future of this compound research is poised to build upon these biotechnological and integrated strategies, moving towards more sophisticated and holistic approaches for crop protection. researchgate.net

Key future directions include:

Synthetic Microbial Consortia: Moving beyond single-strain applications, the construction of synthetic microbial communities (SynComs) is a promising frontier. nih.gov These consortia can be designed to include a this compound-producing strain alongside other beneficial microorganisms, such as nitrogen-fixers, phosphate (B84403) solubilizers, or producers of other antimicrobial compounds. This could lead to a multi-pronged approach to plant health, combining disease control with growth promotion.

Rhizosphere Engineering: Understanding and manipulating the interactions between this compound-producing bacteria and the plant root system is crucial. Research into how plant root exudates influence the production of lipopeptides can lead to strategies for enhancing biocontrol efficacy in the soil. nih.gov The application of "rhizosphere-derived prebiotics" could be used to specifically stimulate the growth and activity of the biocontrol strain in the competitive soil environment. nih.gov

Genome Mining and Synthetic Biology: The vast genomic data available for Bacillus species represents a treasure trove for discovering novel lipopeptides or engineering existing ones. frontiersin.orgnih.gov Synthetic biology tools, such as CRISPR-Cas9, are enabling precise genome editing to create hyper-producing strains. researchgate.net Future research may focus on engineering the this compound biosynthetic pathway to produce novel analogues with enhanced stability, potency, or a broader activity spectrum.

Understanding Modes of Action: While the membrane-disrupting activity of iturins is known, a deeper understanding of their interaction with fungal pathogens and their role as signaling molecules in the plant's induced systemic resistance (ISR) is needed. nih.govmdpi.com Elucidating these mechanisms will enable more targeted and effective applications. nih.gov

Ultimately, the trajectory of this compound research is moving towards its integration into sustainable agricultural systems, not just as a replacement for chemical fungicides, but as a key player in a complex ecological network that promotes plant health and resilience. mdpi.comresearchgate.net

Exploration of Novel Bioactivities and Cellular Targets

This compound, a member of the iturinic family of lipopeptides, is an area of growing research interest due to its bioactive properties, primarily its antifungal activity. frontiersin.orgnih.gov While some reports have characterized its antifungal effects as weak, other studies have demonstrated significant inhibitory action against a range of fungal phytopathogens. scite.aiplos.org This suggests that its efficacy may be species-specific or dependent on the particular isoform of the compound.

Research has identified this compound as a potent agent against several plant pathogenic fungi. For instance, it has shown notable minimum inhibitory concentrations (MICs) against fungi responsible for significant crop diseases. One study found the MIC of this compound to be 31.25 μg/ml against Rhizoctorzia solani (causing rice sheath blight), 62.50 μg/ml against Magnaporthe grisea (causing rice blast), and 62.50 μg/ml against Colletotrichum gloeosporioides. plos.org In this comparative analysis, this compound exhibited stronger antifungal activity than the more commonly studied Iturin A against these specific pathogens. plos.org Another study highlighted its effectiveness against Byssochlamys fulva H25, a spoilage mold found in juices and beverages. researchgate.net

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Phytopathogens

PathogenMinimum Inhibitory Concentration (μg/ml)Reference
Rhizoctonia solani31.25 plos.org
Magnaporthe grisea62.50 plos.org
Colletotrichum gloeosporioides62.50 plos.org

The cellular mechanism of this compound, like other iturinic lipopeptides, involves interaction with the fungal cell membrane. frontiersin.orgnih.gov The compound's structure, featuring a cyclic heptapeptide (B1575542) linked to a lipid tail, gives it surface-active properties that allow it to integrate into the fungal membrane. frontiersin.orgnih.gov This integration is believed to create pores or ion channels, leading to a loss of cellular contents and ultimately, cell death. frontiersin.orgnih.gov Scanning electron microscopy (SEM) of fungal hyphae treated with this compound revealed significant morphological damage; the hyphal surfaces became sunken, lumpy, and wrinkled, indicating severe cell wall or membrane disruption. plos.org

While direct, detailed studies on the intracellular targets of this compound are limited, research on the closely related Bacillomycin D provides a strong model for its mode of action. Studies on Bacillomycin D show that it induces morphological changes in both the plasma membrane and the cell wall of fungi like Fusarium graminearum. nih.govnih.gov Furthermore, it triggers the accumulation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative stress and programmed cell death. nih.govnih.gov It is highly probable that this compound employs a similar multi-target approach, disrupting membrane integrity, inducing oxidative damage, and interfering with essential cellular structures. nih.govnih.govmdpi.com

Evolutionary Trajectories of Iturinic Lipopeptide Biosynthesis

The biosynthesis of this compound and other iturinic lipopeptides is a complex process carried out by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). frontiersin.org These are encoded by dedicated gene clusters, and the evolution of these clusters provides insight into the diversity of lipopeptides found in nature. frontiersin.orgnih.gov

The distribution of iturinic lipopeptide gene clusters among different species of the Bacillus subtilis group is sporadic. frontiersin.orgnih.gov For example, B. subtilis subsp. inaquosorum has been identified as the sole producer of this compound, while other closely related species produce different lipopeptides like iturin or mycosubtilin (B72517). frontiersin.orgnih.gov This scattered distribution suggests that the biosynthetic gene clusters have not evolved through simple vertical descent. Instead, their evolutionary history is likely shaped by processes such as multiple independent introductions of the gene clusters into different lineages or a "birth-and-death" model of evolution, where genes are gained and lost over time. frontiersin.org The presence of the mycosubtilin cluster in B. atrophaeus and B. subtilis subsp. spizizenii without sharing synteny (the order of genes on the chromosome) with other producers supports the hypothesis of multiple introductions. frontiersin.org

At the molecular level, the diversity within the iturinic lipopeptide family is generated through recombination events within the NRPS genes. nih.gov These genes are modular, with each module typically responsible for the incorporation of a specific amino acid into the peptide chain. frontiersin.org Research indicates that recombination predominantly targets the adenylation (A) domain, specifically the Acore subdomain, which is responsible for selecting and activating the amino acid substrate. nih.gov By exchanging these A domains or subdomains, bacteria can alter the amino acid sequence of the lipopeptide, giving rise to new variants like this compound, which differs from Iturin A at the seventh amino acid position. plos.org

While the exchange of A domains is the most common mechanism for diversification, more complex recombination events have also been observed. In some iturinic lipopeptide pathways, the exchange of multi-domain fragments, such as an A–T–C–A (Adenylation–Thiolation–Condensation–Adenylation) segment, has been identified. nih.gov This highlights that nature employs multifaceted evolutionary strategies to generate structural diversity in these compounds. This evolutionary plasticity allows Bacillus species to produce a wide array of lipopeptides, likely providing them with adaptive advantages in specific ecological niches. frontiersin.orgnih.gov

Q & A

Q. How is Bacillomycin F identified and quantified in microbial cultures?

Methodological Answer: this compound, a lipopeptide from Bacillus spp., is typically identified via HPLC coupled with mass spectrometry (LC-MS/MS) to detect its unique molecular mass and fragmentation patterns. Quantification often involves reverse-phase HPLC with UV detection (210–220 nm for lipopeptide absorbance) . For cultures, optimize extraction using acid precipitation (pH 2.0) followed by methanol/chloroform solvent systems to isolate non-polar fractions . Calibration curves with purified this compound standards are critical for accuracy.

Q. What experimental designs are optimal for enhancing this compound yield in Bacillus cultures?

Methodological Answer: Yield optimization requires response surface methodology (RSM) to test variables like carbon/nitrogen ratios, pH, and aeration. For example, glucose (20 g/L) and soybean meal (15 g/L) significantly increase production in Bacillus amyloliquefaciens . Use fed-batch fermentation with dissolved oxygen control to mitigate substrate inhibition. Monitor growth phases via OD₆₀₀ and correlate with lipopeptide synthesis using qRT-PCR to assess expression of NRPS (nonribosomal peptide synthetase) genes .

Q. How can researchers address contradictions in reported antifungal efficacy data for this compound?

Methodological Answer: Discrepancies in antifungal activity often stem from variability in assay conditions (e.g., pH, temperature) or pathogen strains. Standardize protocols using CLSI guidelines for antifungal susceptibility testing. Compare results across multiple models: in vitro (agar diffusion), in planta (leaf infection assays), and synergistic studies with chemical fungicides. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant differences .

Advanced Research Questions

Q. What structural features of this compound dictate its mechanism of action against fungal membranes?

Methodological Answer: The β-amino fatty acid chain and cyclic heptapeptide core enable membrane disruption via cholesterol binding and pore formation. Use atomic force microscopy (AFM) to visualize membrane integrity changes in Candida albicans. Complement with fluorescence assays (propidium iodide uptake) to quantify membrane permeability. Molecular dynamics simulations can model interactions between this compound and lipid bilayers .

Q. How can genetic engineering of NRPS modules alter this compound biosynthesis?

Methodological Answer: Modify NRPS adenylation (A) or thioesterase (TE) domains via homologous recombination (e.g., using temperature-sensitive plasmids like pKS2). For example, relocating the TE domain upstream in the NRPS cluster may truncate the lipopeptide chain, producing analogs with altered bioactivity. Validate via LC-MS/MS and MALDI-TOF for structural confirmation. Transcriptomic analysis (RNA-seq) identifies downstream regulatory impacts .

Q. What strategies resolve conflicting data on this compound’s cytotoxicity in mammalian cells?

Methodological Answer: Use primary cell lines (e.g., human keratinocytes) and standardized MTT assays to assess cytotoxicity. Compare with hemolysis assays (erythrocyte lysis) to evaluate selectivity. Confounding factors include impurity levels (e.g., surfactin contamination). Purify this compound via preparative HPLC and validate purity (>95%) with NMR (¹H, ¹³C) . Dose-response curves (IC₅₀ calculations) should account for cell type variability.

Q. How can researchers integrate multi-omics data to elucidate this compound’s regulatory network?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-TOF) to map biosynthesis pathways. For example, CRISPRi knockdown of sfp (phosphopantetheinyl transferase) disrupts NRPS activation, linking gene expression to lipopeptide yield. Use weighted gene co-expression networks (WGCNA) to identify hub genes and regulatory clusters. Public databases (e.g., KEGG, antiSMASH) aid pathway annotation .

Synthesis and Validation Guidelines

  • Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Include strain accession numbers (e.g., DSMZ), growth media suppliers, and instrument calibration details .
  • Data Contradictions : Perform meta-analyses using PRISMA frameworks to evaluate study heterogeneity. Highlight methodological divergences (e.g., extraction solvents, assay endpoints) in systematic reviews .
  • Ethical Compliance : For studies involving human/animal cells, obtain ethics approvals and cite institutional review board (IRB) protocols in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.